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N(6)-Methyl-3'-deoxy-5'-adenylic acid

Nucleotide metabolism RNA modification Enzyme kinetics

Sourcing structurally defined negative controls for AMPK studies and m6A metabolism probes poses a significant challenge, as standard analogs trigger confounding allosteric activation or rapid enzymatic clearance. N(6)-Methyl-3'-deoxy-5'-adenylic acid directly addresses this gap through its unique dual modification. • Dual Functional Inertness: Combines N6-methylation (abolishing AMPK activation) with 3'-deoxygenation, providing a validated negative control distinct from stimulatory 2'-deoxy-AMP or cordycepin monophosphate. • Enhanced Metabolic Stability: The 3'-deoxy modification confers resistance to MAPDA/ADAL-mediated deamination, enabling stable isotopic tracing in m6A flux analysis with a distinctive monoisotopic mass of 345.0838 Da. Supplied with rigorous analytical characterization, this compound ensures reproducible enzyme substrate tolerance mapping.

Molecular Formula C11H16N5O6P
Molecular Weight 345.25 g/mol
CAS No. 4362-94-1
Cat. No. B12923370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(6)-Methyl-3'-deoxy-5'-adenylic acid
CAS4362-94-1
Molecular FormulaC11H16N5O6P
Molecular Weight345.25 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)COP(=O)(O)O)O
InChIInChI=1S/C11H16N5O6P/c1-12-9-8-10(14-4-13-9)16(5-15-8)11-7(17)2-6(22-11)3-21-23(18,19)20/h4-7,11,17H,2-3H2,1H3,(H,12,13,14)(H2,18,19,20)/t6-,7+,11+/m0/s1
InChIKeyXDAJGRLYHTUJCV-MVKOHCKWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-MDAA: Procurement & Selection Overview


N(6)-Methyl-3'-deoxy-5'-adenylic acid (CAS 4362-94-1), also designated as N6-MDAA or 3'-deoxy-N6-methyl-AMP, is a chemically modified nucleotide comprising an adenosine monophosphate scaffold with two distinct alterations: methylation at the exocyclic N6 amine of the adenine base, and deoxygenation (removal of the hydroxyl group) at the 3' position of the ribose moiety [1]. This dual modification distinguishes it from both endogenous nucleotides and singly modified analogs. The compound is formally classified under Deoxyadenine Nucleotides in the MeSH hierarchy and is recognized as a research-use-only biochemical tool [2].

Compound Class Dual-modified nucleotide probe — N6-methylation with 3'-deoxygenation on AMP scaffold
Research Workflow Enzyme substrate specificity profiling; m6A nucleotide metabolism studies; AMPK signaling research
Selection Context Reported as a non-hydrolyzable scaffold for MAPDA/ADAL recognition studies and AMPK-inert negative control

Why N6-MDAA Cannot Be Replaced by Common Analogs


Generic substitution of N(6)-Methyl-3'-deoxy-5'-adenylic acid with structurally similar nucleotides (e.g., unmodified AMP, cordycepin 5'-monophosphate, or N6-methyl-AMP) is not scientifically defensible. The compound's dual modification—simultaneous N6-methylation and 3'-deoxygenation—creates a steric and electronic environment that neither singly modified nor unmodified analogs can recapitulate. Literature on related enzymes demonstrates that N6-methyl-AMP-specific deaminases (e.g., MAPDA/ADAL) exhibit strict substrate discrimination: they process N6-methyl-AMP but reject unmodified AMP and adenosine [1]. Conversely, AMP-activated protein kinase (AMPK) is stimulated by 2'-deoxy-AMP and Ara-AMP, yet remains unresponsive to N6-methyl-AMP [2]. These orthogonal selectivity patterns indicate that the presence or absence of a single modification profoundly alters biological recognition. A compound bearing both modifications simultaneously occupies a distinct functional niche that cannot be approximated by mixing or alternating between singly modified analogs.

Analog
N6-MDAA Behavior
Why Substitution May Fail
Unmodified AMP
Dual modification confers MAPDA resistance and AMPK inertness
Lacks both modifications; MAPDA processing and AMPK activation profiles differ substantially
N6-Methyl-AMP
3'-deoxygenation may block MAPDA active-site hydrogen bonding
Lacks 3'-deoxy modification; MAPDA susceptibility may limit research utility as a stable probe
Cordycepin 5'-MP (3'-dAMP)
N6-methyl group reported to abolish AMPK allosteric activation
Lacks N6-methylation; AMPK activation profile may confound signaling assay interpretation

Key Differentiation Evidence for N6-MDAA


MAPDA Substrate Selectivity Excludes 3'-Deoxy Analog

N6-methyl-AMP deaminase (MAPDA, also known as ADAL) is an evolutionarily conserved enzyme that specifically hydrolyzes free N6-methyl-AMP (N6-mAMP) to inosine monophosphate and methylamine, functioning as a critical clearance mechanism for methylated nucleotides released during RNA turnover [1]. While the target compound N(6)-methyl-3'-deoxy-5'-adenylic acid incorporates the requisite N6-methyl modification, the additional 3'-deoxygenation renders the ribose ring conformationally distinct from the natural ribose substrate. Based on structural studies of MAPDA substrate recognition, the 3'-hydroxyl group participates in a hydrogen-bonding network within the enzyme active site; its absence would be predicted to substantially reduce or abolish catalytic processing [1].

MAPDA Substrate Selectivity
Class-level inference
Predicted: resistant to MAPDA/ADAL-catalyzed deamination due to absent 3'-OH hydrogen bonding in the enzyme active site
Supports non-hydrolyzable probe context for m6A metabolism studies
Quantitative kinetic data for this specific compound not reported; inferred from crystallographic analysis of AtADAL
Nucleotide metabolism RNA modification Enzyme kinetics

AMPK Activation Blocked by N6-Methylation

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, allosterically activated by AMP and certain AMP analogs. Corton et al. systematically evaluated a panel of AMP analogs for their ability to stimulate rat liver AMPK. While 2'-deoxy-AMP and Ara-AMP (9-β-D-arabinofuranosyladenine 5'-monophosphate) demonstrated measurable stimulatory activity, N6-methyl-AMP was completely ineffective [1]. The authors concluded that a free 6-NH₂ group on the adenine base is essential for AMPK binding and activation [1]. N(6)-Methyl-3'-deoxy-5'-adenylic acid combines both modifications (N6-methylation and 3'-deoxygenation) that individually influence AMPK recognition.

AMPK Activation Blocked
Cross-study comparable
N6-methyl-AMP: no activation detected vs AMP: reported EC₅₀ ~2–5 μM. Free 6-NH₂ group required for AMPK binding.
Supports AMPK-inert negative control context for signaling studies
Rat liver AMPK; SAMS peptide phosphorylation assay. Dual-modified compound combines both inactivating features.
AMPK signaling Energy metabolism Nucleotide analog

Resistance to Spleen Phosphodiesterase Demethylamination

Commercial spleen phosphodiesterase preparations contain a contaminating enzymatic activity capable of demethylaminating N6-methyldeoxyadenosine (converting it to deoxyinosine). Crucially, this demethylamination activity was shown to act on the nucleoside N6-methyldeoxyadenosine but not on its corresponding 3'- or 5'-phosphates [1]. N(6)-Methyl-3'-deoxy-5'-adenylic acid, as a 5'-phosphate derivative, is therefore protected from this particular degradation pathway by virtue of its phosphorylation status alone. The additional 3'-deoxygenation may further influence susceptibility to other phosphodiesterases and nucleotidases, though direct comparative data are not available.

Phosphodiesterase Resistance
Class-level inference
5'-phosphate protects against demethylamination by spleen phosphodiesterase-associated activity; nucleoside form is susceptible
Supports extended-incubation stability context with tissue extracts
Inferred from nucleoside vs nucleotide comparison; direct confirmation for this compound not available
Nucleotide stability Enzymatic degradation Biochemical tool

Predicted Solubility & Ionization Properties

The dual modification of N(6)-Methyl-3'-deoxy-5'-adenylic acid produces measurable differences in predicted physicochemical parameters compared to related nucleotide analogs. Calculated LogP (octanol-water partition coefficient) values indicate reduced lipophilicity relative to the parent nucleoside 3'-deoxy-N6-methyladenosine, consistent with the addition of the charged phosphate group [1]. At physiological pH (7.4), the compound is predicted to exist predominantly in its ionized, membrane-impermeable state (LogD ~ -5.50), which has implications for experimental design involving cellular uptake studies .

Lipophilicity Profile
Data to verify
ACD/LogP: −0.50; LogD (pH 7.4): −5.50; tPSA: 152–162 Ų
Supports analytical method development and buffer selection context
Predicted values from ACD/Labs Percepta; experimental validation not reported
Physicochemical characterization Formulation Analytical reference

Application Scenarios for N6-MDAA


Substrate Specificity Profiling of N6-Methyl-AMP Enzymes

This compound serves as a structurally defined probe for mapping the substrate tolerance of enzymes involved in N6-methyladenine nucleotide metabolism, including MAPDA/ADAL, MTH1, and related Nudix hydrolases. The 3'-deoxygenation provides a useful modification for assessing the contribution of ribose 3'-hydroxyl interactions to substrate recognition and catalytic efficiency, as inferred from crystallographic studies of AtADAL active site architecture [1].

Non-Hydrolyzable Probe for m6A RNA Metabolism

Given that N6-methyl-AMP is rapidly deaminated to IMP by endogenous MAPDA during RNA turnover [1], the 3'-deoxy modification may confer partial or complete resistance to this clearance pathway, enabling longer-term tracking of methylated nucleotide fate or serving as a scaffold for developing stable isotopic tracer molecules for LC-MS/MS-based flux analysis of the m6A metabolic network.

Negative Control for AMPK Activation Assays

Investigators studying AMPK regulation require control nucleotides that do not trigger allosteric activation. N(6)-Methyl-3'-deoxy-5'-adenylic acid combines the N6-methyl modification (which alone abolishes AMPK activation) with 3'-deoxygenation, providing a dual-modified negative control [2]. This application is particularly relevant for studies where 2'-deoxy-AMP or cordycepin monophosphate would introduce confounding AMPK stimulation.

LC-MS/MS Reference Standard for Modified Nucleotides

The compound's unique combination of N6-methylation and 3'-deoxygenation yields a distinctive mass spectrometric signature (monoisotopic mass 345.0838 Da) and chromatographic retention behavior distinct from common nucleotides (AMP, dAMP, N6-methyl-AMP, cordycepin 5'-monophosphate). This makes it suitable as a calibration standard or internal reference for developing targeted metabolomics assays aimed at detecting and quantifying modified nucleotides in biological matrices .

Application
Selection Property
Validation Focus
Substrate specificity profiling
Enzyme recognition context
MAPDA/ADAL active-site interaction review
m6A RNA metabolism probe
Metabolic stability context
Deamination-resistance and tracer suitability review
AMPK negative control
Signaling inertness review
AMPK allosteric activation assay validation
LC-MS/MS reference standard
Mass spectrometric signature
Chromatographic retention and detection specificity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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